molecular formula C13H21F3N4O4S2 B2653918 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane CAS No. 2034201-83-5

1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane

Cat. No. B2653918
CAS RN: 2034201-83-5
M. Wt: 418.45
InChI Key: QFQSOKLBYRAHLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H21F3N4O4S2 and its molecular weight is 418.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Cycloaddition Reactions : The addition of diazo compounds to enantiopure sulfinyl dihydropyrans yielded pyrazolines with complete pi-facial selectivity, and denitrogenation of these pyrazolines into cyclopropanes was achieved (Cruz et al., 2009).
  • Synthesis of Trifluoromethylated Synthons : Derivatives of trifluoropropene, such as alpha-sulfide, sulfoxide, and sulfone, were used to produce trifluoromethyl substituted pyrazolines, pyrazoles, cyclopropanes, or allylsulfones (Plancquaert et al., 1996).
  • Formal [4 + 1]-Annulation : This process utilized fluorinated sulfur ylides with in situ formed 1,2-diaza-1,3-dienes to efficiently synthesize 5-(trifluoromethyl)pyrazolines (Wang et al., 2018).

Chemical Structure and Properties

  • Metallosupramolecular Cage Formation : The compound was used in a reaction with palladium chloride, leading to the self-assembly of a three-dimensional cage, demonstrating its potential in creating complex molecular architectures (Hartshorn & Steel, 1997).
  • Metallomacrocyclic Complexes : Pyrazole sulfoxide/sulfone ligands were treated with [PdCl2(CH3CN)2] to yield monomeric or dimeric complexes, indicating their utility in forming supramolecular networks (León et al., 2013).

Bioactive Compounds Synthesis

  • Anti-Inflammatory and Antimicrobial Properties : A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized, showing potential as anti-inflammatory agents and activity against microbial strains (Kendre et al., 2013).

properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N4O4S2/c1-10-12(11(2)18-17-10)26(23,24)20-6-3-5-19(7-8-20)25(21,22)9-4-13(14,15)16/h3-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQSOKLBYRAHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane

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